H-D-Dab(Boc)-Ome HCl H-D-Dab(Boc)-Ome HCl
Brand Name: Vulcanchem
CAS No.: 1052649-77-0
VCID: VC0557232
InChI: InChI=1S/C10H20N2O4.ClH/c1-10(2,3)16-9(14)12-6-5-7(11)8(13)15-4;/h7H,5-6,11H2,1-4H3,(H,12,14);1H/t7-;/m1./s1
SMILES: CC(C)(C)OC(=O)NCCC(C(=O)OC)N.Cl
Molecular Formula: C10H21ClN2O4
Molecular Weight: 232,28*36,45 g/mole

H-D-Dab(Boc)-Ome HCl

CAS No.: 1052649-77-0

Cat. No.: VC0557232

Molecular Formula: C10H21ClN2O4

Molecular Weight: 232,28*36,45 g/mole

* For research use only. Not for human or veterinary use.

H-D-Dab(Boc)-Ome HCl - 1052649-77-0

Specification

CAS No. 1052649-77-0
Molecular Formula C10H21ClN2O4
Molecular Weight 232,28*36,45 g/mole
IUPAC Name methyl (2R)-2-amino-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate;hydrochloride
Standard InChI InChI=1S/C10H20N2O4.ClH/c1-10(2,3)16-9(14)12-6-5-7(11)8(13)15-4;/h7H,5-6,11H2,1-4H3,(H,12,14);1H/t7-;/m1./s1
Standard InChI Key XETISTBVDHNRBD-OGFXRTJISA-N
SMILES CC(C)(C)OC(=O)NCCC(C(=O)OC)N.Cl
Canonical SMILES CC(C)(C)OC(=O)NCCC(C(=O)OC)N.Cl

Introduction

Chemical Identity and Structure

H-D-Dab(Boc)-Ome HCl, also known as N-γ-(tert-butoxycarbonyl)-D-α,γ-diaminobutyric acid methyl ester hydrochloride, is a protected amino acid derivative commonly utilized in peptide chemistry. The compound features a D-configuration at its alpha carbon, distinguishing it from its L-enantiomer counterpart.

Chemical Properties

The physical and chemical properties of H-D-Dab(Boc)-Ome HCl are summarized in the following table:

PropertyValue
CAS Number1052649-77-0
Molecular FormulaC10H21ClN2O4
Molecular Weight268.74 g/mol
IUPAC Namemethyl (2R)-2-amino-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate hydrochloride
SMILES NotationCOC(=O)C@@HN
PubChem CID51340707

It is important to note that some discrepancies exist in the literature regarding the molecular formula and weight. Some sources report the base compound's formula as C10H20N2O4 with a molecular weight of 232.28 g/mol, while others include the hydrochloride salt in the formula (C10H21ClN2O4) with a molecular weight of 268.74 g/mol . This discrepancy accounts for the inclusion or exclusion of the hydrochloride component in chemical calculations.

Structural Features

The structure of H-D-Dab(Boc)-Ome HCl contains several key functional groups that contribute to its chemical versatility:

  • A free α-amino group in the D-configuration

  • A methyl ester group at the carboxylic acid position

  • A tert-butoxycarbonyl (Boc) protecting group on the γ-amino group

  • A hydrochloride salt formation with the α-amino group

These structural elements play critical roles in its reactivity patterns and applications in organic synthesis . The Boc protecting group specifically enhances the compound's stability and solubility, making it particularly valuable for chemical and biological applications requiring controlled reactivity.

Applications in Peptide Chemistry

H-D-Dab(Boc)-Ome HCl serves as an essential building block in peptide synthesis, offering specific structural advantages for creating complex peptides.

Solid-Phase Peptide Synthesis

In solid-phase peptide synthesis (SPPS), H-D-Dab(Boc)-Ome HCl is particularly valuable due to its protected γ-amino group. The Boc protecting group allows for selective deprotection under mild acidic conditions, making it compatible with common SPPS strategies. This selectivity is crucial for constructing peptides with precisely controlled structures and functionalities.

The free α-amino group can participate in peptide bond formation while the Boc-protected γ-amino group remains unreactive until deprotection is desired. This orthogonal protection strategy enables the synthesis of branched peptides and peptides with modified side chains, expanding the diversity of accessible peptide structures .

Synthetic Peptide Design

Incorporating H-D-Dab(Boc)-Ome HCl into peptide sequences introduces a D-configured amino acid, which can significantly alter the conformational properties of the resulting peptides. D-amino acids are known to induce turns in peptide backbones and increase resistance to enzymatic degradation, properties that can enhance the biological stability and activity of synthetic peptides.

The γ-amino group, once deprotected, provides an additional site for conjugation or modification, enabling the creation of multifunctional peptides with applications in drug delivery, molecular imaging, and targeted therapy .

Applications in Medicinal Chemistry

The unique structural features of H-D-Dab(Boc)-Ome HCl make it valuable for medicinal chemistry applications beyond basic peptide synthesis.

Development of Therapeutic Peptides

H-D-Dab(Boc)-Ome HCl has been utilized in the design and synthesis of peptides with therapeutic potential. Its incorporation can enhance the pharmacological profiles of peptide-based drugs by improving their stability, bioavailability, and target specificity.

Derivatives and peptides containing this building block have been investigated for their activity against various diseases, including cancer and bacterial infections. The ability to introduce D-configured amino acids with protected side chains allows medicinal chemists to explore structure-activity relationships and optimize biological activities.

Creation of Novel Bioactive Compounds

Beyond peptide-based therapeutics, H-D-Dab(Boc)-Ome HCl serves as a versatile intermediate in the synthesis of novel bioactive compounds. Its controlled reactivity and stereochemistry make it suitable for constructing complex molecules with specific three-dimensional arrangements required for biological activity .

The compound's role as a key building block facilitates the synthesis of biologically active peptides and peptide mimetics that can interact with specific cellular targets, potentially leading to new therapeutic approaches for various medical conditions .

Applications in Asymmetric Synthesis

H-D-Dab(Boc)-Ome HCl plays a significant role in asymmetric synthesis, particularly in reactions where stereocontrol is essential.

Chiral Auxiliary Functions

The compound has been documented as a chiral auxiliary in various asymmetric reactions. The defined stereochemistry at the alpha carbon can direct the stereochemical outcome of subsequent reactions, facilitating the production of enantiomerically enriched compounds.

This application is particularly valuable in the synthesis of chiral pharmaceuticals and natural products, where specific stereochemistry is often critical for biological activity. By employing H-D-Dab(Boc)-Ome HCl as a chiral template, chemists can achieve selective formation of new stereogenic centers in complex molecules.

Formation of Chiral Centers

The strategic use of H-D-Dab(Boc)-Ome HCl in asymmetric synthesis contributes to the development of efficient methods for creating chiral centers in organic molecules. These methods are essential for the pharmaceutical industry, where single-enantiomer drugs often exhibit improved efficacy and reduced side effects compared to racemic mixtures.

Biological Activity and Research Applications

H-D-Dab(Boc)-Ome HCl contributes to biological activity primarily through its incorporation into biologically active peptides and other molecules.

Contribution to Bioactive Peptides

The compound enables the synthesis of peptides with specific structural features that can interact with biological targets such as enzymes, receptors, and cell membranes. These interactions can modulate biological processes, potentially leading to therapeutic effects or research tools for studying cellular mechanisms .

The D-configuration introduced by this building block can enhance peptide resistance to proteolytic degradation, potentially extending the half-life of peptide-based drugs in biological systems. Additionally, the γ-amino functionality provides opportunities for creating peptides with unique binding properties and cellular interactions.

Research Tools in Chemical Biology

Peptides synthesized using H-D-Dab(Boc)-Ome HCl serve as valuable research tools in chemical biology, enabling the study of protein-protein interactions, enzyme mechanisms, and cellular signaling pathways. The ability to create well-defined peptide structures with specific modifications facilitates investigations into fundamental biological processes and disease mechanisms .

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